(1-Methoxypropan-2-YL)(thiophen-2-ylmethyl)amine
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Overview
Description
(1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C9H15NOS. It is characterized by the presence of a methoxypropan-2-yl group and a thiophen-2-ylmethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethylamine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where modulation of specific molecular targets is required.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine include:
- (1-Methoxypropan-2-yl)(phenylmethyl)amine
- (1-Methoxypropan-2-yl)(pyridin-2-ylmethyl)amine
- (1-Methoxypropan-2-yl)(furan-2-ylmethyl)amine .
Uniqueness
What sets this compound apart from these similar compounds is the presence of the thiophen-2-ylmethyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-methoxy-N-(thiophen-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C9H15NOS/c1-8(7-11-2)10-6-9-4-3-5-12-9/h3-5,8,10H,6-7H2,1-2H3 |
InChI Key |
YVJQRABRPCXJCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC=CS1 |
Origin of Product |
United States |
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